Titanium phosphide

描述

Titanium (III) phosphide (TiP) is an inorganic chemical compound of titanium and phosphorus . It is normally encountered as a grey powder . It is a metallic conductor with a high melting point . It is not attacked by common acids or water .

Synthesis Analysis

A new low-cost and simple synthesis of titanium phosphate functional materials of desired composition has been developed . The synthesis is based on the heterogeneous interaction between phosphoric acid and the solid (NH4)2TiO(SO4)2·H2O precursor . The hydrothermal reactions of TiO2 in different concentrations of H3PO4 aq. yield 4 types of crystal structures with diverse shapes, such as nanoparticles, nanorods and nanosheets .Molecular Structure Analysis

Titanium phosphide is classified as a “metal-rich phosphide”, where extra valence electrons from the metal are delocalised . There are other titanium phosphide phases, including Ti3P, Ti2P, Ti7P4, Ti5P3, and Ti4P3 .Chemical Reactions Analysis

The synthesis of titanium phosphide is based on the heterogeneous interaction between phosphoric acid and the solid (NH4)2TiO(SO4)2·H2O precursor . The hydrothermal reactions of TiO2 in different concentrations of H3PO4 aq. yield 4 types of crystal structures .Physical And Chemical Properties Analysis

Titanium phosphide is a grey solid in various forms (powder, granules, pellets, sputtering targets, custom parts) . It has a high melting point of >1400°C and a density of 4.08 g/cm3 . It is not attacked by common acids or water .科学研究应用

Application in High-Electron-Mobility Transistors : Titanium dioxide (TiO2) on indium phosphide (InP) prepared by the solution-gelation process shows potential for use in InAlAs/InGaAs metal-oxide-semiconductor metamorphic high-electron-mobility transistor (MOS-MHEMT), enhancing electrical characteristics like drain current density, turn-on voltage, reverse breakdown voltage, and gate leakage current density (Lai et al., 2021).

Biomedical Applications : Titanium's interaction with phosphatidyl serine-containing liposomes has been studied, leading to the creation of supported phospholipid bilayers on TiO2 surfaces. This has implications for biomedical applications such as implants and biosensors (Rossetti et al., 2005).

Photoelectrochemical Applications : Titanium dioxide has numerous applications in fields like photocatalysis, dye-sensitized solar cells, and lithium ion batteries, owing to its nontoxicity, elemental abundance, and good chemical stability (Liu et al., 2014).

Sensor Development : Nickel phosphide nanosheets on titanium mesh have been developed as non-precious metal catalyst electrodes for non-enzymatic H2O2 sensing, showing rapid response, wide linear range, low detection limit, and high sensitivity (Xiong et al., 2017).

Hydrogen Evolution Applications : Ferric phosphide nanoparticles on titanium plates have shown high catalytic performance and durability for hydrogen evolution in both acidic and neutral solutions (Pu et al., 2015).

Use in Aerospace and Biomedical Engineering : The metallurgy of titanium alloys is well-understood, facilitating its use in safety-critical structures in aircraft, aircraft engines, and bioengineering applications (Banerjee & Williams, 2013).

Energy Storage Applications : Titanium phosphide composites have been studied for their potential as alternative anode materials for Li secondary batteries, showing significant reversible capacity and excellent cycling performance (Woo et al., 2006).

未来方向

Titanium phosphide holds great promise for wastewater treatment for removal of metal ions and complexes . It has been intensively studied, and owing to stability under conditions of high temperatures, ionizing radiation and acidic pH, it has a wide range of application in separation technologies, especially in the treatment of radioactive effluents and water purification .

属性

IUPAC Name |

phosphanylidynetitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDWXBZCQABCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

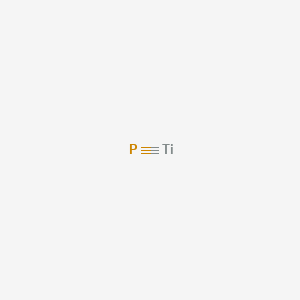

Canonical SMILES |

P#[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiP, PTi | |

| Record name | Titanium(III) phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(III)_phosphide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.841 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium phosphide | |

CAS RN |

12037-65-9 | |

| Record name | Titanium phosphide (TiP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium phosphide (TiP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium phosphide (TiP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)